molecular formula C14H28O2 B14222100 7-Ethyl-6-hydroxy-2-methylundecan-4-one CAS No. 821799-92-2

7-Ethyl-6-hydroxy-2-methylundecan-4-one

Cat. No.: B14222100
CAS No.: 821799-92-2
M. Wt: 228.37 g/mol
InChI Key: NPEOUBXYFMOPQJ-UHFFFAOYSA-N
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Description

7-Ethyl-6-hydroxy-2-methylundecan-4-one is an organic compound with the molecular formula C14H28O2 It is a derivative of undecane, featuring a hydroxy group at the 6th position, an ethyl group at the 7th position, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-6-hydroxy-2-methylundecan-4-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by oxidation and reduction steps to introduce the hydroxy and keto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation and recrystallization to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

7-Ethyl-6-hydroxy-2-methylundecan-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 7-Ethyl-6-hydroxy-2-methylundecan-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Undecanone: Shares a similar undecane backbone but differs in the position and type of functional groups.

    2-Methylundecanal: Another derivative of undecane with a different functional group arrangement.

Uniqueness: 7-Ethyl-6-hydroxy-2-methylundecan-4-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxy, ethyl, and methyl groups at specific positions makes it a valuable compound for various applications.

Properties

IUPAC Name

7-ethyl-6-hydroxy-2-methylundecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-5-7-8-12(6-2)14(16)10-13(15)9-11(3)4/h11-12,14,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOUBXYFMOPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC(=O)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624398
Record name 7-Ethyl-6-hydroxy-2-methylundecan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821799-92-2
Record name 7-Ethyl-6-hydroxy-2-methylundecan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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